molecular formula C19H25N5O2S B2580273 1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921515-21-1

1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2580273
CAS No.: 921515-21-1
M. Wt: 387.5
InChI Key: UMQWOEGDYJZXIB-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7, a thioether linkage at position 3, and an azepane-containing ketone moiety.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-26-16-8-6-15(7-9-16)23-12-13-24-18(23)20-21-19(24)27-14-17(25)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWOEGDYJZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s imidazo[2,1-c][1,2,4]triazole core is shared with 1-(4-aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (), which substitutes a benzo-fused imidazo-triazole with a thiophene group. Key differences include:

  • Core Modifications: The benzo-fused core in ’s compound increases aromaticity, which could influence π-π stacking interactions in biological targets compared to the non-fused core of the target compound .

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (–6) shares the 4-methoxyphenyl and ketone moieties but lacks the imidazo-triazole core.

Physicochemical Properties

Crystallographic data from –6 highlight structural trends in related compounds:

Compound Key Bond Angles (°) Hydrogen Bonding (Å) Molecular Weight (g/mol)
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (–6) N4–C5–N1: 110.67, O17–C17–H17B: 109.5 O1⋯H–N2: 2.89, C12–C13: 1.39 243.28
Target Compound (Theoretical) N–C–S (thioether): ~109.5* Azepane N–H⋯O interactions* ~415.52

*Predicted values based on analogous structures.

The methoxyphenyl group in –6’s compound contributes to a dense crystal packing (space group P2₁/c), whereas the azepane ring in the target compound may introduce conformational flexibility, reducing crystallinity .

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